molecular formula C15H15ClN2O2 B3340930 (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid CAS No. 956740-87-7

(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid

Katalognummer: B3340930
CAS-Nummer: 956740-87-7
Molekulargewicht: 290.74 g/mol
InChI-Schlüssel: OBFGHWABJBZCCR-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid is a pyrazole-based acrylic acid derivative with a 2-chlorobenzyl substituent. The compound features a 1H-pyrazole core substituted at position 1 with a 2-chlorobenzyl group, at positions 3 and 5 with methyl groups, and at position 4 with an (2E)-acrylic acid moiety.

Pyrazole derivatives are widely studied in medicinal and agrochemical research due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and kinase inhibitory activities .

Eigenschaften

IUPAC Name

(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-13(7-8-15(19)20)11(2)18(17-10)9-12-5-3-4-6-14(12)16/h3-8H,9H2,1-2H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFGHWABJBZCCR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution with 2-Chlorobenzyl Group: The pyrazole ring is then subjected to a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of Acrylic Acid Moiety: The final step involves the condensation of the substituted pyrazole with acrylic acid or its derivatives under suitable conditions, such as the use of a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazole derivatives, including (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and colitis .

Polymer Synthesis

(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid can serve as a monomer in polymer synthesis. Its acrylic acid component allows for radical polymerization, leading to the development of new polymeric materials with tailored properties. These polymers can be utilized in coatings, adhesives, and other industrial applications due to their enhanced mechanical strength and thermal stability .

Coatings and Adhesives

The incorporation of this compound into coatings can improve adhesion properties and resistance to environmental factors. Studies have shown that pyrazole-based polymers exhibit improved performance characteristics compared to traditional coatings, making them suitable for use in harsh conditions .

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in cancer cell lines; effective against multiple types of cancer
Anti-inflammatoryInhibited COX enzymes; reduced inflammation in animal models
Polymer SynthesisDeveloped high-performance polymers with enhanced properties
CoatingsImproved adhesion and environmental resistance in industrial applications

Wirkmechanismus

The mechanism of action of (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the pyrazole ring may interact with enzyme active sites, while the acrylic acid moiety can participate in hydrogen bonding or electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Compound 1 : (2E)-3-{1-[(2,6-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid
  • Molecular Formula : C₁₅H₁₃Cl₂N₂O₂
  • Key Difference : 2,6-Dichlorobenzyl substituent instead of 2-chlorobenzyl.
  • Impact: The additional chlorine atom increases molecular weight (323.9 g/mol vs. ~289.7 g/mol for the target compound) and lipophilicity (logP ~3.5 vs.
Compound 2 : (2E)-3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid
  • Molecular Formula : C₁₅H₁₄FN₂O₂
  • Key Difference : 4-Fluorophenyl substituent instead of 2-chlorobenzyl.
  • Impact : Fluorine’s electronegativity alters electronic properties, reducing steric bulk compared to chlorine. The lower molecular weight (273.3 g/mol) and higher polarity may improve solubility in polar solvents .
Compound 3 : (2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
  • Molecular Formula : C₁₈H₂₀N₂O₃
  • Key Difference : Methoxy-substituted phenyl ring and pyrazole attached via a methylene bridge.
  • Impact: The methoxy group enhances electron density, reducing acrylic acid acidity (pKa ~4.5–5.5) and improving solubility in ethanol and dichloromethane .
Compound 4 : N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
  • Molecular Formula : C₁₇H₁₈ClN₅O
  • Key Difference : Carboxamide replaces acrylic acid.
  • Impact : Loss of acidic proton eliminates ionic interactions but introduces hydrogen-bonding capability. Higher molecular weight (343.8 g/mol) and logP (~3.2) suggest improved blood-brain barrier penetration .
Compound 5 : 1-[(2-Chlorophenyl)Methyl]-N,3,5-trimethyl-1H-pyrazole-4-methanamine
  • Molecular Formula : C₁₄H₁₈ClN₃
  • Key Difference : Amine substituent instead of acrylic acid.
  • Lower molecular weight (263.8 g/mol) favors pharmacokinetic properties .

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Solubility
(2E)-3-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid (Target) C₁₅H₁₄ClN₂O₂* 289.7 2-Chlorobenzyl, 3,5-dimethyl, acrylic acid Soluble in DMSO, ethanol
(2E)-3-{1-[(2,6-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}acrylic acid C₁₅H₁₃Cl₂N₂O₂ 323.9 2,6-Dichlorobenzyl Limited aqueous solubility
(2E)-3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid C₁₅H₁₄FN₂O₂ 273.3 4-Fluorophenyl Moderate polar solubility
(2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid C₁₈H₂₀N₂O₃ 286.3 Methoxyphenyl, methylene bridge Soluble in ethanol, DCM
N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide C₁₇H₁₈ClN₅O 343.8 Carboxamide Soluble in DMF
1-[(2-Chlorophenyl)Methyl]-N,3,5-trimethyl-1H-pyrazole-4-methanamine C₁₄H₁₈ClN₃ 263.8 Amine substituent Soluble in methanol

*Estimated based on structural analysis; exact formula may vary.

Research Findings and Trends

  • Electronic Effects : Chlorine and fluorine substituents increase electron-withdrawing effects, stabilizing the acrylic acid’s deprotonated form and enhancing interactions with basic residues in enzymes .
  • Solubility : Methoxy and amine groups improve solubility in organic solvents, while halogenated derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
  • Biological Activity : Carboxamide and amine derivatives show promise in kinase inhibition studies, whereas acrylic acid derivatives are explored as COX-2 inhibitors due to their acidic moiety .

Biologische Aktivität

(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid, with the chemical formula C15H15ClN2O2 and CAS number 956740-87-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

  • Molecular Weight : 290.74 g/mol
  • Boiling Point : Approximately 469.4 °C (predicted)
  • Density : 1.23 g/cm³ (predicted)
  • pKa : 4.17 (predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid.

In Vitro Studies

A study conducted on various pyrazole derivatives demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for the most active derivative was found to be as low as 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
7b0.220.25Significant reduction
CiprofloxacinN/AN/AReference

The study also indicated that these compounds exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies.

Cytotoxicity Assays

In vitro assays on various cancer cell lines revealed promising results. For instance, the compound showed IC50 values in the low micromolar range against colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7), with values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively .

Table 2: Cytotoxicity of (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
HCT-1161.9Doxorubicin: 3.23
MCF-72.3Doxorubicin: 3.23

The compound's mechanism of action includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in DNA replication and synthesis .

Other Biological Activities

In addition to antimicrobial and anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects and potential neuroprotective activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole intermediates and acrylic acid derivatives. Key steps include:

  • Substitution : The 2-chlorobenzyl group can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the (2E)-isomer selectively .
  • Yield Optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of pyrazole to acrylic acid) can improve yields.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of the compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The (2E)-configuration is confirmed by coupling constants (J = 15–16 Hz for trans-olefin protons) and shifts for the pyrazole methyl groups (δ 2.2–2.5 ppm) .
  • IR : The carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680 cm⁻¹) are diagnostic .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates the molecular formula (C₁₆H₁₆ClNO₂ requires m/z 313.0874).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or cyclooxygenases (COX-1/COX-2) using fluorescence-based assays. Pyrazole derivatives often target these enzymes .
  • Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do substituents (e.g., 2-chlorobenzyl, methyl groups) influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to analyze electron density distribution. The 2-chlorobenzyl group increases electrophilicity at the pyrazole C4 position, enhancing nucleophilic attack susceptibility .
  • Hammett Studies : Compare reaction rates of derivatives with varying substituents to quantify electronic effects (σₚ values) .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or stereochemical assignments?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., Mo Kα radiation, 100 K) unambiguously confirms the (2E)-configuration and pyrazole ring planarity. Compare bond lengths (C=C: ~1.34 Å) and torsion angles to rule out tautomerism .
  • Cambridge Structural Database (CSD) : Cross-reference with similar pyrazole-acrylic acid structures (e.g., CSD refcode: ABCDEF) to validate geometry .

Q. What strategies address discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC₅₀ determinations under standardized conditions (pH 7.4, 37°C) to minimize variability.
  • Metabolic Stability Testing : Use liver microsome assays (human/rat) to assess if inconsistent activity arises from rapid degradation .
  • SAR Analysis : Synthesize analogs (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) to isolate structural contributors to activity .

Q. How can computational modeling predict binding modes of this compound with potential protein targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1) using flexible ligand/rigid receptor protocols. Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
  • MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of the ligand-receptor complex (RMSD < 2.0 Å indicates stable binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.